[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a phenyl ring (C6H5) substituted with a bromine atom (Br) at position 4.
- Attached to this phenyl ring, we have a hydrazine group (NHNH2) connected via an acetyl (CH3CO) linker.
- The hydrazine group further binds to a naphthalene ring (C10H7) through an ether linkage.
- Finally, the entire molecule is esterified with a 4-chlorobenzoate group (C6H4ClCOO).
- This compound exhibits interesting properties due to its intricate arrangement of functional groups.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for drug development (e.g., anticancer agents).
Industry: Employed in materials science (e.g., organic semiconductors).
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For potential drugs, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
Comparison with Similar Compounds
- Similar compounds include:
- The uniqueness of our compound lies in its hydrazine-acetyl-naphthalene-benzoate combination.
Properties
Molecular Formula |
C26H17Br2ClN2O4 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H17Br2ClN2O4/c27-19-8-12-22(35-26(33)17-5-9-20(29)10-6-17)18(13-19)14-30-31-24(32)15-34-23-11-7-16-3-1-2-4-21(16)25(23)28/h1-14H,15H2,(H,31,32)/b30-14+ |
InChI Key |
MEJSLZQBQUBYSM-AMVVHIIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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